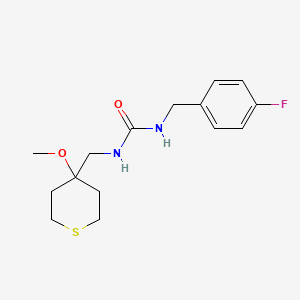
(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the types of bonds (covalent, ionic, etc.) and their arrangement in space.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This could include its reactivity, what conditions it requires to react, and what products it forms.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthesis of Derivatives and Reactivity
Enaminoketones Synthesis and Reactivity : Studies on enaminoketones, compounds structurally related to the specified compound, show their utility in synthesizing a variety of derivatives through reactions like halogenation and conversion into carboxamides and thiocarboxamides. These reactions highlight the potential of such compounds in the synthesis of new chemical entities with possible pharmaceutical applications (Jirkovsky, 1974).
Synthesis of Pyrazolo[4,3-d]isoxazoles : Research on the synthesis of 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from benzoyl-5-hydroxypyrazoles showcases the use of compounds with functionalities similar to the specified compound in generating novel heterocyclic structures. This has implications for the discovery of new drugs and materials (Holzer & Hahn, 2003).
Antimicrobial Activity
- Tetrahydropyrimido [4, 5-b]-quinoline Derivatives : The synthesis of tetrahydropyrimidoquinoline derivatives from reactions involving compounds with functionalities similar to the specified compound indicates their potential antimicrobial activity. This suggests a possible application in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Photoinduced Reactions
- Photoinduced Oxidative Formylation : Research demonstrating the photoinduced oxidative formylation of N,N-dimethylanilines without an external photocatalyst suggests the potential of compounds with similar structural features in photochemical transformations. This opens avenues for research in green chemistry and photochemical synthesis (Yang et al., 2017).
Polyimide Synthesis
- Organosoluble Polyimides : The synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain from diamines hints at the utility of compounds with similar substituents in creating new materials with desirable properties like solubility and thermal stability. This research could be relevant for the development of high-performance polymers and coatings (Liu et al., 2002).
Safety And Hazards
This involves understanding the potential risks associated with handling or using the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This involves speculating on potential future research directions or applications for the compound based on its properties and activities.
properties
IUPAC Name |
6-benzylimino-2-hydroxy-4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclohexene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O2/c1-22(2)12-18(27-14-15-7-4-3-5-8-15)20(19(29)13-22)21(30)28-17-10-6-9-16(11-17)23(24,25)26/h3-11,29H,12-14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQCWWMALSXAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=NCC2=CC=CC=C2)C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)
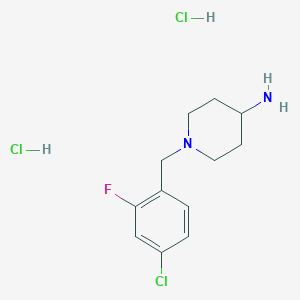
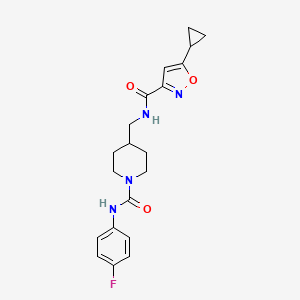
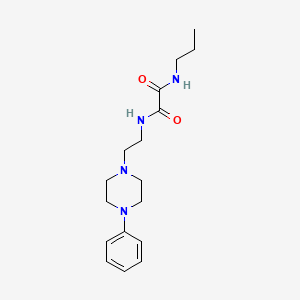
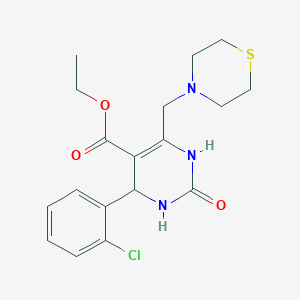
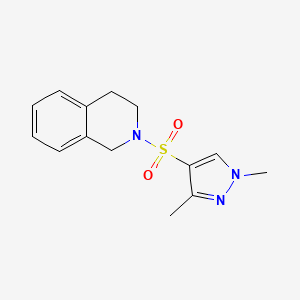
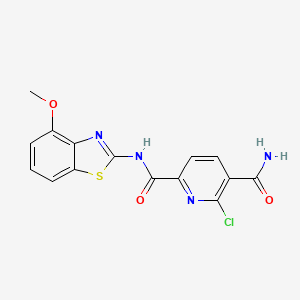
![methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2844756.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2844757.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844760.png)
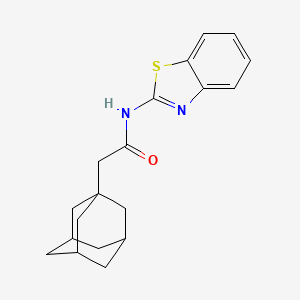
![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)
